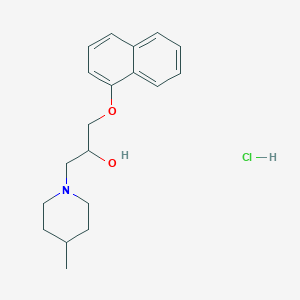

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

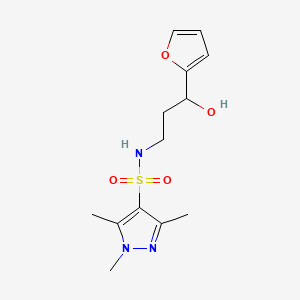

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MDPN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the dopamine D2 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Sigma Receptor Binding and Activity

The molecule's derivatives have been explored for their binding affinity and activity at sigma(1) receptors, with specific methyl substitutions on the piperidine ring showing potent ligand activity. These derivatives demonstrate significant potential for use in Positron Emission Tomography (PET) experiments due to their high potency and selectivity towards sigma(1) receptors. Furthermore, certain naphthalene compounds among these derivatives exhibited antiproliferative activity in rat C6 glioma cells, suggesting a possible application in tumor research and therapy (Berardi et al., 2005).

Enzymatic Hydroxylation Studies

The compound has been involved in studies concerning enzymatic hydroxylation, showcasing its utility in generating human drug metabolites. An extracellular peroxygenase from Agrocybe aegerita was utilized for the regioselective hydroxylation of propranolol, a compound structurally similar to 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, to produce metabolites like 5-hydroxypropranolol. This process highlights the molecule's relevance in the scalable synthesis of drug metabolites, contributing to pharmacological studies and drug development (Kinne et al., 2009).

Growth-Promoting Activity

Research has demonstrated the growth-promoting activity of specific alkyl derivatives of this compound, particularly in agricultural applications. Alkylation of naphthols followed by reaction with alkyl-piperidin-4-ones led to tertiary alcohols with significant growth-promoting effects. One derivative, in particular, showed a substantial increase in productivity when used in pre-sowing treatment of beetroot seeds and potatoes, indicating its potential as a novel agricultural chemical (Omirzak et al., 2013).

Fluorescent Chemosensor Development

The chemical structure of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and its derivatives have been utilized in the development of fluorescent chemosensors. These sensors are designed for the detection of metal ions such as Al(III), demonstrating the compound's application in analytical chemistry and environmental monitoring. The sensor's ability to exhibit enhanced fluorescent emissions upon binding with Al(III) ions showcases its potential for bioimaging applications and the detection of metal ions in various environmental and biological samples (Ding et al., 2013).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-19-8-4-6-16-5-2-3-7-18(16)19;/h2-8,15,17,21H,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXKZQXBKSPPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)

![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)